molecular formula C10H20ClNO3 B13479071 2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride

2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride

Cat. No.: B13479071
M. Wt: 237.72 g/mol
InChI Key: RSAWGKFACVDPSV-UHFFFAOYSA-N
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Description

2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group and a dioxaspirodecane ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Amino-1,4-dioxaspiro[4One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various pathways and processes. The spirocyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride is unique due to its combination of an amino group and an ethan-1-ol moiety within a spirocyclic structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c11-9(5-6-12)1-3-10(4-2-9)13-7-8-14-10;/h12H,1-8,11H2;1H

InChI Key

RSAWGKFACVDPSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CCO)N)OCCO2.Cl

Origin of Product

United States

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